N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a highly specialized chemical entity that belongs to the class of sulfonamides. It is a synthetic molecule designed for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. The synthesis starts with the formation of the core pyrazole structure followed by the introduction of the sulfonamide group. The triazine ring is then incorporated, and finally, the dimethylamino and methoxy groups are added. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires large-scale reactors and controlled environments to maintain consistent quality. The process might include continuous flow systems and automated monitoring to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Uses nucleophiles or electrophiles under controlled conditions.
Major Products
The reactions yield various intermediate and final products depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions that are valuable in creating complex molecules.
Biology
Biologically, it is explored for its potential as an enzyme inhibitor. Its sulfonamide group can mimic natural substrates, making it useful in studying enzyme functions.
Medicine
In medicine, it has been investigated for its antimicrobial properties. The presence of the sulfonamide group suggests it could act similarly to other sulfonamide-based drugs.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in specific chemical processes.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects is largely through its interactions with biological molecules. The sulfonamide group allows it to bind to specific enzymes, potentially inhibiting their activity. This binding involves hydrogen bonding and hydrophobic interactions with the enzyme's active site.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfadiazine: Another sulfonamide used in the treatment of infections.
Trimethoprim: Often used in combination with sulfonamides to enhance antimicrobial effects.
Uniqueness
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups which imparts a wide range of chemical and biological activities.
There you have it— a comprehensive look at this fascinating compound.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H21N5O3S with a molecular weight of 367.44 g/mol. It features a triazine moiety linked to a pyrazole sulfonamide structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various pathogens:
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound 110 | S. aureus | 10 |
Compound 111 | E. coli | 10 |
Compound 108 | B. typhi | 4 |
These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of sulfonamide derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial biosynthesis pathways, disrupting cell function.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that affect cell growth and survival.
- DNA/RNA Interference : The compound may intercalate with nucleic acids, impacting transcription and translation processes crucial for bacterial replication .
Case Studies
A study conducted by Kamble et al. evaluated the antibacterial properties of various pyrazole-derived sulfonamides. The results demonstrated that structural modifications led to enhanced activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted the importance of substituent positioning on the phenyl ring in determining antimicrobial potency .
Another investigation focused on the anti-inflammatory properties of sulfonamides similar to our compound. These derivatives exhibited selective inhibition of COX enzymes, particularly COX-2, suggesting potential applications in treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available triazine and pyrazole precursors. Key synthetic routes include:
- Formation of the Triazine Core : Reacting dimethylamine with cyanuric chloride followed by methanol.
- Coupling with Pyrazole Sulfonamide : Utilizing acetamide derivatives under controlled conditions to achieve the final product.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O3S/c1-7-10(8(2)18-17-7)23(20,21)13-6-9-14-11(19(3)4)16-12(15-9)22-5/h13H,6H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHYYCCNPMVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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